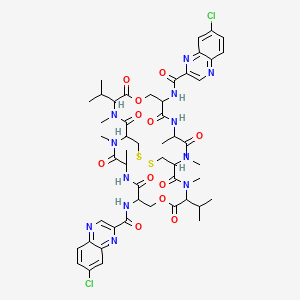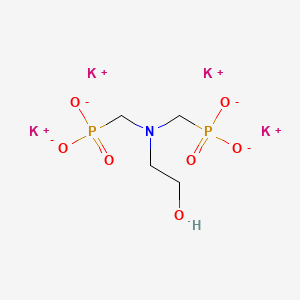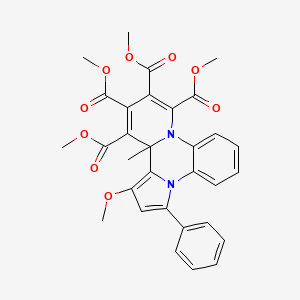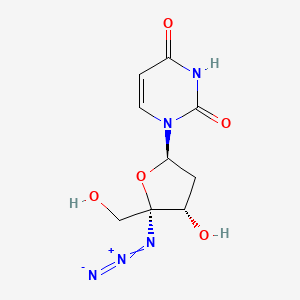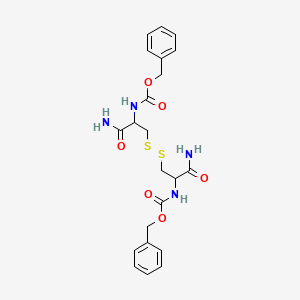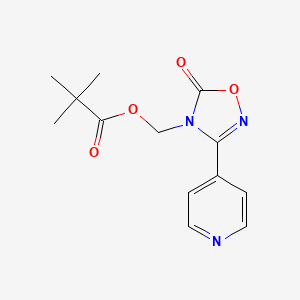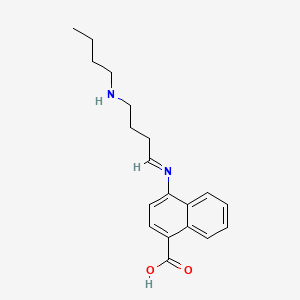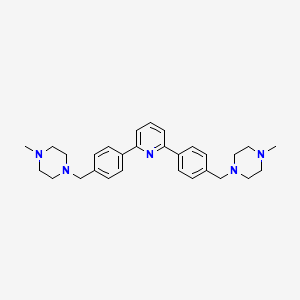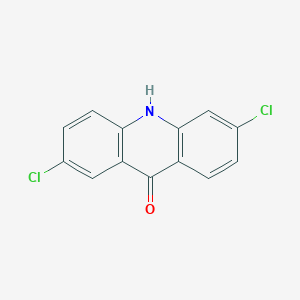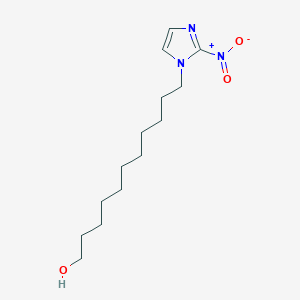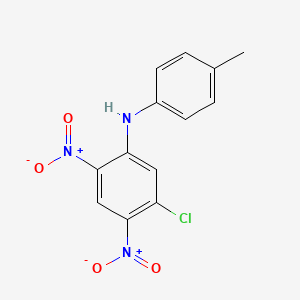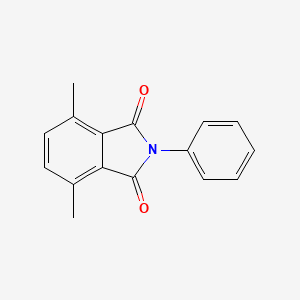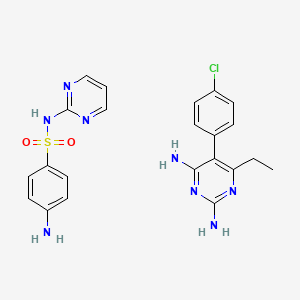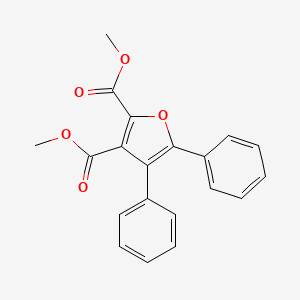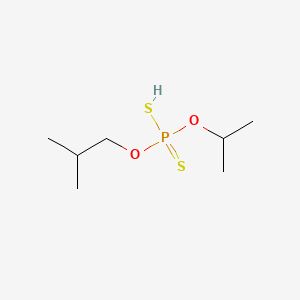
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound with the molecular formula C4H10OPS2. It is known for its unique structure, which includes both sulfur and phosphorus atoms, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate alkyl halides with phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or phosphorus atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphane derivatives.
Applications De Recherche Scientifique
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The sulfur and phosphorus atoms play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate specific pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane: Similar structure but different alkyl groups.
Ethyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane: Another analog with ethyl groups instead of methyl.
Uniqueness
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane stands out due to its specific combination of functional groups, which imparts unique reactivity and properties
Propriétés
Numéro CAS |
769878-53-7 |
|---|---|
Formule moléculaire |
C7H17O2PS2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-6(2)5-8-10(11,12)9-7(3)4/h6-7H,5H2,1-4H3,(H,11,12) |
Clé InChI |
IYQRQKHKWJUYEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=S)(OC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


